Tos-PEG7-t-butyl ester
Overview
Description
Tos-PEG7-t-butyl ester: is a polyethylene glycol (PEG) derivative containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .
Mechanism of Action
Target of Action
Tos-PEG7-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The primary targets of this compound are biomolecules with terminal amino groups . These biomolecules play a crucial role in various biological processes, including protein synthesis, cell signaling, and metabolic regulation.
Mode of Action
The compound interacts with its targets through a process known as amide coupling reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid . This free acid can then undergo conjugation with the terminal amino group of biomolecules . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biomolecules it targets. By undergoing amide coupling reactions with these biomolecules , the compound could potentially alter their function or activity, leading to various downstream effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the deprotection of the t-butyl protected carboxyl group to form free acid occurs under acidic conditions . Therefore, the pH of the environment could potentially impact the compound’s interaction with its targets. Other factors, such as temperature and the presence of other substances, could also influence its action and stability.
Biochemical Analysis
Biochemical Properties
Tos-PEG7-t-Butyl ester plays a significant role in biochemical reactions, particularly in the conjugation of biomolecules. The hydrophilic PEG spacer enhances solubility, making it suitable for various biochemical applications. The t-butyl protected carboxyl group can be deprotected to form a free acid, which can then undergo conjugation with terminal amino groups of biomolecules through amide coupling reactions . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates.
Cellular Effects
This compound influences various cellular processes by enhancing the solubility and stability of conjugated biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the delivery of bioactive molecules to specific cellular targets . The hydrophilic nature of the PEG spacer allows for better cellular uptake and distribution, thereby improving the efficacy of the conjugated biomolecules.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable conjugates with biomolecules. The t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free acid, which can then react with terminal amino groups of biomolecules through amide coupling reactions . The tosyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of stable covalent bonds with target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability under standard storage conditions (-20°C) and can be used over extended periods without significant degradation . The compound’s stability ensures consistent performance in biochemical assays and experiments. Long-term studies have shown that this compound maintains its efficacy in facilitating biomolecule conjugation and delivery over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound enhances the solubility and stability of conjugated biomolecules, improving their bioavailability and efficacy . At high doses, there may be potential toxic or adverse effects, necessitating careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that facilitate the conjugation and delivery of biomolecules. The compound interacts with enzymes and cofactors that mediate the formation of stable conjugates through amide coupling reactions . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently due to its hydrophilic PEG spacer . The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. This efficient transport and distribution enhance the delivery of conjugated biomolecules to target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, influenced by its hydrophilic PEG spacer and the nature of its conjugated biomolecules . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications, enhancing its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials:
Reaction Conditions: The tosylation of PEG is achieved using tosyl chloride in the presence of a base such as pyridine. .
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The reactions are typically carried out in stainless steel reactors with precise temperature and pH control.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The tosyl group in Tos-PEG7-t-butyl ester is a good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can be PEG derivatives with various functional groups.
Deprotected Products: The deprotection of the t-butyl ester yields PEG with a free carboxylic acid group
Scientific Research Applications
Chemistry:
Linker in Bioconjugation: Tos-PEG7-t-butyl ester is used as a linker in bioconjugation reactions, facilitating the attachment of biomolecules to surfaces or other molecules.
Biology:
Drug Delivery: The compound is used in the development of drug delivery systems due to its ability to increase the solubility and stability of drugs.
Medicine:
Therapeutic Agents: It is used in the synthesis of therapeutic agents, particularly in the modification of peptides and proteins to enhance their pharmacokinetic properties.
Industry:
Comparison with Similar Compounds
Tos-PEG4-t-butyl ester: A shorter PEG chain variant with similar properties but different solubility and reactivity.
Tos-PEG12-t-butyl ester: A longer PEG chain variant offering increased solubility and flexibility.
Uniqueness:
Optimal Chain Length: Tos-PEG7-t-butyl ester offers a balance between solubility and flexibility, making it suitable for a wide range of applications.
Versatility: The presence of both a tosyl group and a t-butyl ester group allows for diverse chemical modifications and applications
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O11S/c1-23-5-7-24(8-6-23)38(28,29)36-22-21-35-20-19-34-18-17-33-16-15-32-14-13-31-12-11-30-10-9-25(27)37-26(2,3)4/h5-8H,9-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGVIAOGIVRIFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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